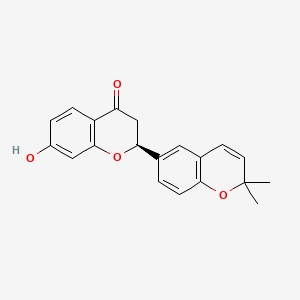

Abyssinone I

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77263-07-1 |

|---|---|

Molecular Formula |

C20H18O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(2S)-2-(2,2-dimethylchromen-6-yl)-7-hydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)18-11-16(22)15-5-4-14(21)10-19(15)23-18/h3-10,18,21H,11H2,1-2H3/t18-/m0/s1 |

InChI Key |

MITHUEHYZARDCT-SFHVURJKSA-N |

SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C3CC(=O)C4=C(O3)C=C(C=C4)O)C |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)[C@@H]3CC(=O)C4=C(O3)C=C(C=C4)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C3CC(=O)C4=C(O3)C=C(C=C4)O)C |

Synonyms |

2-(2',2'-dimethyl chrom-3'-en-6'-yl)-7-hydroxy chroman-4-one abyssinone I |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Abyssinone I-Producing Plants

This compound is a naturally occurring prenylated flavonoid. researchgate.netresearchgate.net It has been identified in plant species such as Glycyrrhiza glabra (licorice) and Erythrina abyssinica. nih.gov The Erythrina genus, a member of the Fabaceae family, encompasses over 100 species distributed across the tropical and subtropical regions of America, Africa, and Australasia. nih.govscispace.com Erythrina abyssinica is recognized as a medicinal plant traditionally used for malaria treatment. academicjournals.org Another related species, Glycyrrhiza uralensis, has been studied for the spatial distribution of its small-molecule metabolites, including (2S)-abyssinone I, within its rhizome tissue. acs.org

Table 1: Botanical Sources of this compound and Related Abyssinones

| Compound Name | Botanical Source(s) | Family | Geographical Distribution (General) |

| This compound | Glycyrrhiza glabra, Erythrina abyssinica | Fabaceae | Africa, Asia (tropics/subtropics) |

| Abyssinone V | Erythrina mildbraedii, Erythrina droogmansiana | Fabaceae | Africa |

| Abyssinone V-4'-methyl ether | Erythrina droogmansiana | Fabaceae | Africa (Cameroon) |

| Abyssinone VI-4-O-methyl ether | Erythrina mildbraedii, Erythrina droogmansiana | Fabaceae | Africa |

| Abyssinone II | Erythrina species | Fabaceae | Africa, America, Australasia |

Extraction Techniques from Plant Matrices for this compound

The extraction of this compound from plant matrices typically involves methods common for isolating secondary metabolites from botanical sources. General extraction techniques for herbal drugs include maceration, Soxhlet extraction, distillation, microwave-assisted extraction (MAE), ultrasound extraction (UAE), and supercritical fluid extraction. researchgate.netunja.ac.id

For abyssinones, including this compound, from Erythrina species, common solvents employed are ethanol, methanol (B129727), and ethyl acetate (B1210297). nih.govacademicjournals.orgunja.ac.idhygeiajournal.com Specifically, for the extraction of Abyssinone V-4'-methyl ether from the root bark of Erythrina droogmansiana, the air-dried and pulverized plant material was macerated and extracted with ethyl acetate. nih.govhygeiajournal.com This process involved incubating the powdered material with ethyl acetate for 48 hours at room temperature, followed by filtration and solvent recovery using a rotary evaporator to yield a crude extract. nih.govhygeiajournal.com Methanol has also been utilized for extracting compounds from Erythrina abyssinica stem bark, where the chopped, air-dried, and ground material was soaked in cold methanol for three days. academicjournals.org

Table 2: Representative Extraction Parameters for Abyssinones

| Plant Material (Species) | Solvent | Method | Duration/Conditions | Yield/Notes (where available) | Reference |

| Erythrina droogmansiana (root bark) | Ethyl acetate | Maceration | 48 hours, room temperature | 12.5% crude extract | nih.govhygeiajournal.com |

| Erythrina abyssinica (stem bark) | Methanol | Soaking | 3 days, cold | Crude extract obtained | academicjournals.org |

| Erythrina excelsa (trunk barks) | Methanol | Maceration | 48 hours, room temperature | Red crude extract | scirp.org |

Chromatographic and Purification Protocols for this compound Isolation

The isolation and purification of this compound and other abyssinones from crude plant extracts often rely on various chromatographic techniques, with silica (B1680970) gel chromatography being a foundational step.

Silica Gel Chromatography Applications

Column chromatography over silica gel is a widely applied method for the initial separation and purification of abyssinones. nih.govacademicjournals.orghygeiajournal.comscirp.orgrhhz.netnih.gov For instance, in the isolation of Abyssinone V-4'-methyl ether from Erythrina droogmansiana, the ethyl acetate crude extract was subjected to column chromatography using silica gel packed in n-hexane. nih.govhygeiajournal.com A gradient elution strategy was employed, starting with n-hexane and progressively increasing the polarity by adding ethyl acetate and then methanol. nih.govhygeiajournal.com Fractions obtained from the column chromatography are typically monitored using thin layer chromatography (TLC) to group similar compounds. nih.govacademicjournals.orghygeiajournal.comscirp.org

Different mesh sizes of silica gel are utilized depending on the scale and type of chromatography. For dry column chromatography, silica gel with a mesh size of 5 to 40 µm has been used, while flash chromatography often employs 220 to 440 mesh silica. academicjournals.org Other studies mention silica gel 60 (70-230 mesh or 230-400 mesh) for column chromatography. scirp.orgrhhz.net

Advanced Separation Techniques

Beyond conventional silica gel column chromatography, more advanced techniques are employed for further purification and detailed analysis of abyssinones. Flash chromatography, a rapid form of column chromatography, has been used to further purify active fractions, for example, in the isolation of Abyssinone-V. academicjournals.org

Sephadex LH-20 column chromatography is another technique applied for the purification of fractions containing abyssinones, such as abyssinone-IV-4'-O-methyl ether, abyssinone-V-24'-O-methyl ether, and Abyssinone V, often eluted with methanol. scirp.org

For the detection and identification of plant secondary metabolites, including flavonoids like abyssinones, high-resolution liquid chromatography–mass spectrometry (LC-MS/MS or UHPLC-MS/MS) has become a predominant method due to its high universality and sensitivity. acs.org High-Performance Liquid Chromatography (HPLC) is also utilized for monitoring reaction progress and for the chiral separation of flavanone (B1672756) derivatives, which are structurally related to abyssinones. amazonaws.comoup.com

Table 3: Representative Chromatographic and Purification Protocols for Abyssinones

| Compound (Example) | Extraction Solvent (Pre-chromatography) | Chromatography Type | Stationary Phase | Elution Solvents (Gradient/Isocratic) | Monitoring Method | Reference |

| Abyssinone V-4'-methyl ether | Ethyl acetate | Column Chromatography | Silica gel | n-hexane, then n-hexane:ethyl acetate, methanol (increasing polarity) | TLC | nih.govhygeiajournal.com |

| Abyssinone-V | Ethyl acetate | Column Chromatography, Flash Chromatography | Silica gel | n-hexane:ethyl acetate (increasing ethyl acetate) | TLC | academicjournals.org |

| Abyssinones (general from Erythrina excelsa) | Methanol | Open Column Chromatography, Sephadex LH-20 | Silica gel, Sephadex LH-20 | n-Hexane, n-Hexane/EtOAc mixtures, EtOAc (increasing polarity); Methanol | TLC | scirp.org |

Chemical Synthesis and Stereochemical Considerations of Abyssinone I

Total Synthetic Strategies for Abyssinone I and Analogues

Total synthetic strategies for this compound and its related flavanones aim to construct the complex benzopyranone core structure efficiently and stereoselectively. These approaches often involve multi-step reaction sequences that build the flavanone (B1672756) scaffold from simpler precursors.

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound

The first asymmetric syntheses of the abyssinone class of natural products, including this compound, have been achieved using chiral thiourea-catalyzed intramolecular conjugate additions. nih.govebi.ac.uknih.gov This strategy employs quinine- or quinidine-derived thiourea (B124793) catalysts, which enable controlled access to either stereoisomer of these natural products with excellent levels of enantioselectivity. nih.govebi.ac.uknih.govnih.gov A key aspect of this method is a tandem allyl deprotection/allyl ester decarboxylation step that generates the final products while maintaining stereochemical integrity at the C2 center. nih.gov This enantioselective approach is crucial for evaluating the individual stereoisomers and understanding their differential biological activities. nih.govebi.ac.uk

Catalyst-Mediated Stereoselective Methodologies in this compound Synthesis

Catalyst-mediated approaches are fundamental to achieving the desired stereocontrol in this compound synthesis. The use of bifunctional hydrogen-bonding/Brønsted base catalysts, specifically quinine- or quinidine-derived thioureas, is a prominent example. nih.govebi.ac.uknih.govnih.gov These catalysts facilitate the intramolecular conjugate addition of β-keto ester alkylidenes, leading to the formation of the flavanone core with high enantiomeric excess. nih.govebi.ac.uknih.gov This catalytic system mimics the biosynthesis of flavanones, which in nature is catalyzed by the enzyme chalcone (B49325) isomerase. nih.gov

Multistep Reaction Sequences and Key Intermediates (e.g., Chalcones, Prenylated Aromatic Aldehydes)

The synthesis of this compound and its analogues typically involves several key intermediates and reaction steps:

Knoevenagel Condensation: A common initial step involves the Knoevenagel condensation between an appropriately protected β-keto ester and an aldehyde to form the requisite alkylidene substrates for subsequent cyclization. nih.gov

Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are frequently employed as crucial intermediates in flavanone synthesis, including abyssinones. researchgate.netacs.orgresearchgate.netacs.orgnih.govnih.gov They are often formed via Claisen-Schmidt condensation of an aromatic aldehyde with an o-hydroxyacetophenone. acs.orgresearchgate.netacs.orgnih.gov The cyclization of these chalcones, often under mildly basic conditions, leads to the flavanone ring system. researchgate.netacs.orgresearchgate.netacs.orgnih.gov

Prenylated Aromatic Aldehydes: For prenylated flavanones like this compound, prenylated aromatic aldehydes serve as key building blocks. For instance, this compound has been prepared by condensing 2,2-dimethyl chrom-3-en-6-carboxaldehyde with protected resacetophenone, followed by deprotection and cyclization. researchgate.netnih.gov In the synthesis of racemic abyssinone II, a prenylated aromatic aldehyde was obtained through an optimized aromatic prenylation reaction involving an arylcopper intermediate and prenyl bromide. acs.orgresearchgate.netacs.orgnih.gov

Regioselective Functionalization Techniques for this compound Derivatives

Regioselective functionalization is important for synthesizing this compound derivatives with specific properties. Studies on Abyssinone II derivatives, for example, have shown that methylation of hydroxyl groups at specific positions, such as the 4'-hydroxyl and 7-hydroxyl, can significantly impact biological activity. acs.orgresearchgate.netacs.orgnih.gov These modifications demonstrate the ability to selectively introduce or alter functional groups on the flavanone scaffold, allowing for the exploration of structure-activity relationships.

Structure Activity Relationship Sar Investigations of Abyssinone I

Elucidation of Pharmacophore and Essential Structural Motifs for Abyssinone I Bioactivities

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For this compound, the key pharmacophoric features are rooted in its flavanone (B1672756) backbone, which consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic C-ring.

Key structural motifs essential for the bioactivities of flavonoids include the number and position of hydroxyl groups and the nature of other substituents. nih.govresearchgate.netnih.govmdpi.com In the case of this compound, specific interactions with biological targets have been elucidated through molecular modeling studies. For instance, in its interaction with steroidogenesis enzymes like 3β-hydroxysteroid dehydrogenase (3βHSD), the carbonyl group at the C4 position and the oxygen in the 4'-position of the B-ring have been shown to form crucial hydrogen bonds with amino acid residues such as Arginine-198 and Serine-221 in the enzyme's active site. nih.gov This indicates that the C4-keto group and the 4'-hydroxyl group are critical components of this compound's pharmacophore for this particular activity. The flavanone structure, as opposed to the corresponding chalcone (B49325), demonstrates a higher binding affinity for these enzymes, suggesting the heterocyclic C-ring is also a vital structural element. nih.gov

The fundamental flavonoid skeleton, particularly the arrangement of the A, B, and C rings, provides the necessary scaffold for orienting these key interacting groups in three-dimensional space to facilitate effective binding to target proteins.

Impact of Prenyl Group Substitutions on this compound Biological Activity Profiles

The presence and position of prenyl (or isoprenoid) groups on the flavonoid scaffold are known to significantly modulate biological activity, often by increasing the lipophilicity of the molecule and enhancing its interaction with cell membranes or hydrophobic binding pockets of enzymes.

In studies involving this compound and its synthetic analogs, the influence of the prenyl group has been directly observed. A comparative study of prenylated and non-prenylated analogs revealed that the presence of a 3'-prenyl group was critical for certain biological effects. For example, a prenylated chalcone analog of this compound demonstrated enhanced radical scavenging activity compared to its non-prenylated counterpart. nih.gov Furthermore, in vitro testing against the MCF-7 breast cancer cell line showed that prenylated flavanones and their chalcone precursors had better inhibitory activity than the non-prenylated versions. nih.gov While this compound itself showed negligible antioxidant activity in some assays, its cytotoxic activity was comparable to other prenylated analogs, underscoring the general importance of this functional group for cytotoxicity. nih.gov

The data below summarizes the comparative cytotoxic activity of a prenylated flavanone (this compound) and its non-prenylated analog against the MCF-7 cell line.

| Compound | Substitution Pattern | Cytotoxic Activity (MCF-7) IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Prenylated | 43.1 | nih.gov |

| Non-prenylated Flavanone Analog | Non-prenylated | >100 | nih.gov |

Influence of Hydroxyl Group Modifications and Methylation Patterns on this compound Efficacy

The hydroxyl (-OH) groups on the flavonoid rings are key determinants of biological activity, participating in hydrogen bonding with target enzymes and contributing to antioxidant properties through hydrogen donation. Modification of these groups, for instance by methylation (capping the hydroxyl with a methyl group, -OCH₃), can have a profound effect on efficacy.

Methylation can alter a compound's polarity, membrane permeability, and metabolic stability. Studies on Abyssinone II, a closely related isomer of this compound, have provided significant insights into the effects of such modifications. Research on Abyssinone II analogs as aromatase inhibitors found that methylation of the 4'-hydroxyl group led to a significant increase in inhibitory activity. Further methylation of the 7-hydroxyl group resulted in additional, smaller increases in potency. In that series, the most active flavanone was approximately 20 times more potent than the parent compound, abyssinone II.

Similarly, docking studies with this compound analogs against steroidogenesis enzymes showed that a 4'-OH blocked (protected) prenylated flavanone maintained a consistent binding affinity across multiple enzymes. nih.gov This suggests that while the 4'-OH is a key interaction point, its modification does not necessarily abolish binding and can modulate activity and selectivity. These findings indicate that the hydroxyl groups on the this compound structure are prime targets for chemical modification to enhance or modulate its biological effects.

The following table illustrates the effect of hydroxyl group methylation on the aromatase inhibitory activity of Abyssinone II, providing a model for potential modifications to this compound.

| Compound (Abyssinone II Analog) | Hydroxyl/Methylation Pattern | Aromatase Inhibitory Activity IC₅₀ (µM) |

|---|---|---|

| (+/-)-Abyssinone II | 4'-OH, 7-OH | 40.95 |

| 4'-Methoxy Analog | 4'-OCH₃, 7-OH | 4.08 |

| 7-Methoxy Analog | 4'-OH, 7-OCH₃ | 4.75 |

| 4',7-Dimethoxy Analog | 4'-OCH₃, 7-OCH₃ | 3.67 |

Stereochemical Configuration Effects on this compound Bioactivity Profiles

Chirality is a fundamental aspect of molecular recognition in biological systems. Flavanones, including this compound, possess a stereogenic center at the C2 position of the heterocyclic C-ring. This results in the existence of two enantiomers, (S)- and (R)-Abyssinone I. The spatial orientation of the B-ring relative to the rest of the molecule is different in each enantiomer, which can lead to significant differences in their interaction with chiral biological targets like enzymes and receptors. unife.itnih.gov

Many chemical syntheses of this compound produce a racemic mixture, denoted as (+/-)-Abyssinone I, which contains equal amounts of both enantiomers. nih.gov However, it is widely recognized in pharmacology that different enantiomers of a chiral drug can have distinct biological activities, with one often being more potent or having a different effect altogether. mdpi.com

While specific studies isolating and comparing the individual enantiomers of this compound are not widely reported, research on other chiral flavanones provides strong evidence for the importance of stereochemistry. For example, the stereoisomers of the flavanone glycosides hesperidin (B1673128) and narirutin (B1676964) were separated, and their anti-inflammatory activities were evaluated. mdpi.com The results showed observable differences in activity between the pairs of epimers, confirming that the stereochemical configuration at the C2 position is a determinant of biological effect. mdpi.com

Given these precedents, it is highly probable that the (S)- and (R)-enantiomers of this compound also exhibit different bioactivity profiles. The differential fit of each enantiomer into a specific binding site would likely result in variations in binding affinity and, consequently, efficacy. Therefore, the stereochemical configuration at C2 is a critical parameter in the structure-activity relationship of this compound, and future research focusing on the synthesis and evaluation of the individual enantiomers is essential for a complete understanding of its pharmacological potential.

Mechanistic Research into Biological Activities of Abyssinone I Preclinical, in Vitro & in Vivo Animal Models

Antiproliferative and Anticancer Mechanistic Studies of Abyssinone I

This compound, a prenylated flavanone (B1672756) isolated from plants such as Erythrina abyssinica, has demonstrated notable biological activities, including anticancer effects, in preclinical studies. Research has focused on elucidating the molecular mechanisms through which this compound exerts its antiproliferative and pro-apoptotic effects in cancer cells.

Preclinical investigations have shown that this compound possesses anti-proliferative activity by disrupting the normal cell cycle of cancer cells. In studies utilizing human cervical carcinoma (HeLa) cells, treatment with this compound led to a decrease in the expression of key proteins that regulate cell proliferation. Specifically, the expression of Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1 was observed to be diminished. nih.govnih.gov PCNA is crucial for DNA replication and repair, while Cyclin D1 is a regulatory protein that governs the transition from the G1 phase to the S phase of the cell cycle. By downregulating these markers, this compound effectively hinders the proliferative capacity of cancer cells, demonstrating its potential to disrupt cell cycle progression. nih.govnih.gov

A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. nih.govnih.gov This pathway is a critical cellular process for eliminating damaged or cancerous cells. Research on HeLa cells has demonstrated that this compound triggers this pathway, leading to the release of essential apoptotic factors from the mitochondria into the cytosol. nih.govnih.gov The release of Cytochrome c and Apoptotic protease activating factor-1 (Apaf-1) into the cytoplasm is a key event, as these molecules assemble to form the apoptosome, a complex that initiates the final stages of apoptosis. nih.govnih.govresearchgate.net

The induction of apoptosis by this compound via the mitochondrial pathway culminates in the activation of caspases, a family of protease enzymes that execute the process of cell death. dntb.gov.ua Studies have specifically shown that treatment with this compound is associated with the activation of Caspase-3. nih.govnih.gov Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of Caspase-3 confirms that this compound's mechanism of action involves the engagement of the core apoptotic machinery. nih.govnih.gov

This compound modulates the expression of key regulatory proteins within the B-cell lymphoma 2 (Bcl-2) family, which governs mitochondrial integrity and the commitment to apoptosis. Research has shown that this compound promotes apoptosis by upregulating the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.govnih.gov Concurrently, it downregulates the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov The tumor suppressor p53 can regulate the expression of both Bcl-2 and Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant for apoptosis, as it increases the permeability of the mitochondrial membrane, facilitating the release of Cytochrome c and initiating the caspase cascade. nih.govnih.govdntb.gov.ua

Table 1: Effect of this compound on Apoptosis-Regulating Proteins in HeLa Cells

| Protein | Family/Function | Effect of this compound Treatment | Reference |

| p53 | Tumor Suppressor | Upregulation | nih.govnih.gov |

| Bax | Pro-Apoptotic (Bcl-2 family) | Upregulation | nih.govnih.gov |

| Bcl-2 | Anti-Apoptotic (Bcl-2 family) | Downregulation | nih.govnih.gov |

| Caspase-3 | Executioner Caspase | Activation | nih.govnih.gov |

| Cyclin D1 | Cell Cycle Regulator | Downregulation | nih.govnih.gov |

The process of cancer metastasis involves cellular invasion, which is heavily dependent on the activity of enzymes such as matrix metalloproteinases (MMPs). These enzymes degrade the extracellular matrix, allowing cancer cells to migrate to distant sites. While flavonoids as a class have been investigated for their ability to inhibit MMPs and suppress cancer cell invasion, specific preclinical studies detailing the direct effects of this compound on cellular invasion and the activity of metastasis-related enzymes like MMPs are not extensively documented in the current scientific literature. Therefore, the potential of this compound to inhibit these crucial steps in the metastatic cascade remains an area for future investigation.

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and survival. Many natural compounds, including various flavonoids, have been shown to possess anti-angiogenic properties by interfering with signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) pathway. However, dedicated preclinical research exploring the specific modulatory effects of this compound on anti-angiogenic pathways has not been widely reported. Further in vitro and in vivo studies are required to determine if this compound shares the anti-angiogenic potential observed in other flavonoids and to identify the specific molecular targets within these pathways.

Reversal of Multidrug Resistance Mechanisms by this compound

There is currently a lack of specific research investigating the role of this compound in the reversal of multidrug resistance (MDR). The primary mechanism of MDR in cancer cells often involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which efflux chemotherapeutic drugs, reducing their intracellular concentration and efficacy. While some flavonoids have been explored for their potential to inhibit these transporters, no dedicated studies demonstrating this activity for this compound could be identified.

Interaction of this compound with Key Intracellular Signaling Pathways and Protein Targets (e.g., AKT, mTOR, EGFR)

The interaction of this compound with key intracellular signaling pathways, including the PI3K/AKT/mTOR and EGFR pathways, which are critical in cell proliferation, survival, and apoptosis, remains uninvestigated. Although flavonoids as a class are known to modulate various signaling cascades involved in cancer and inflammation, specific data detailing the effects of this compound on the phosphorylation status or activity of AKT, mTOR, or EGFR are not available in the existing literature.

Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) by this compound

The effect of this compound on the synthesis of essential macromolecules such as DNA, RNA, and proteins has not been a subject of published research. Therefore, there is no scientific evidence to report on its potential to interfere with these fundamental cellular processes, which are common targets for cytotoxic and antiproliferative agents.

Anti-inflammatory Mechanistic Studies of this compound

While some related compounds have shown anti-inflammatory properties, specific mechanistic studies on this compound are limited.

Modulation of Inflammatory Mediators and Pathways (e.g., Cyclooxygenase) by this compound

There is no direct evidence from in vitro or in vivo studies on the modulation of key inflammatory mediators and pathways, such as the cyclooxygenase (COX) enzymes, by this compound. The COX enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation. A study on a related compound, Abyssinone V-4'-methyl ether, suggested a possible inhibition of inflammatory mediators, but this cannot be directly attributed to this compound. hygeiajournal.com

Suppression of Edema Formation in Animal Models by this compound

No studies utilizing animal models of edema, such as carrageenan-induced or croton oil-induced edema, were found to have specifically evaluated the effects of this compound. Research on Abyssinone V-4'-methyl ether did demonstrate a significant inhibitory effect on carrageenan-induced paw edema in rats, suggesting that related structures may possess anti-edema properties. hygeiajournal.com

Inhibition of Granuloma Formation in Chronic Inflammation Models by this compound

Similar to the lack of data on edema models, there is no published research on the effect of this compound in chronic inflammation models, such as the cotton pellet-induced granuloma model. This model is used to assess the anti-proliferative and anti-exudative effects of compounds in chronic inflammatory conditions. However, the aforementioned study on Abyssinone V-4'-methyl ether did show a marked inhibition of granulomatous tissue formation in rats, indicating a potential area for future investigation for this compound. hygeiajournal.com

Antioxidant Activity Mechanisms of this compound

This compound, as a flavonoid, is recognized for its antioxidant properties, which are largely attributed to its molecular structure. The antioxidant action of flavonoids typically involves direct scavenging of free radicals, a process governed by several potential mechanisms. The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). In the HAT mechanism, the flavonoid antioxidant donates a hydrogen atom from one of its hydroxyl (-OH) groups to a free radical, thereby neutralizing it. In the SET-PT mechanism, the flavonoid first donates an electron to the radical, forming a flavonoid radical cation and a radical anion, which is then followed by the transfer of a proton.

The capacity of a flavonoid to engage in these mechanisms is highly dependent on its structure, particularly the number and arrangement of hydroxyl groups and the presence of other features like prenyl groups. mdpi.com Phytochemical analyses of Erythrina abyssinica, the plant source for several abyssinones, have identified various flavonoids with confirmed radical-scavenging activities. researchgate.net However, it is crucial to note that antioxidant capacity can be highly specific to the individual compound. For instance, a study on Abyssinone V, a prenylated flavonoid isolated from Erythrina melanacantha, found that it did not exhibit radical-scavenging effects in vitro and, contrary to expectations, increased oxidative stress in the model organism Caenorhabditis elegans. nih.gov While this compound is noted for its antioxidant potential, detailed experimental studies delineating its specific free radical scavenging kinetics and preferred mechanistic pathways (HAT vs. SET-PT) are not extensively detailed in the current scientific literature.

Beyond direct radical scavenging, flavonoids can exert antioxidant effects indirectly by modulating cellular signaling pathways that control endogenous antioxidant defenses. A primary pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. nih.gov Under conditions of oxidative stress, Nrf2 is activated and promotes the transcription of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). nih.govresearchgate.net

In silico analyses predict that "antioxidative stress" is a key biological activity of this compound. This suggests a potential role in modulating such cellular defense pathways. Flavonoids are known to activate the Nrf2 pathway, leading to an enhanced cellular capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. mdpi.commdpi.com However, specific preclinical research confirming the ability of this compound to activate the Nrf2 pathway, upregulate specific antioxidant enzymes, or otherwise modulate cellular responses to oxidative stress remains to be fully elucidated.

Antimicrobial Mechanistic Investigations of this compound

Detailed mechanistic studies focusing specifically on this compound's interaction with bacterial membranes are limited. However, research on structurally related compounds, particularly prenylated flavonoids and chalcones from the Erythrina genus, provides insight into likely mechanisms of action against Gram-positive bacteria like Staphylococcus aureus. nih.gov A proposed primary mechanism for these types of compounds is the disruption of the cytoplasmic membrane's function and integrity. nih.gov

Prenylated chalcones, which share structural similarities with this compound, have been shown to exert their antibacterial effect by physically disrupting the bacterial membrane. nih.govnih.gov This disruption can lead to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death. frontiersin.org For example, studies on the prenylated chalcone (B49325) isobavachalcone demonstrated that it effectively disrupts the membrane of Bacillus subtilis. nih.gov The lipophilic nature of the prenyl group is thought to facilitate the compound's insertion into the bacterial phospholipid bilayer, thereby compromising its structure and function. nih.govresearchgate.net While this mechanism is well-documented for related compounds, direct experimental evidence confirming that this compound specifically alters bacterial membrane potential or integrity is not yet available.

In addition to membrane disruption, flavonoids isolated from the Erythrina genus have been proposed to act via other intracellular mechanisms. These include the inhibition of essential microbial processes such as nucleic acid synthesis and energy metabolism. nih.gov For instance, certain potent antibacterial flavonoids from this genus have been found to inhibit nucleic acid synthesis in Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Other flavonoids are known to exert their antimicrobial effects by inhibiting key enzymes involved in bacterial survival, such as ATP synthase, which is critical for cellular energy production. nih.gov

Furthermore, some antimicrobial agents target bacterial virulence factors. In S. aureus, the α-hemolysin toxin is a key virulence factor that contributes to pathogenesis by forming pores in host cell membranes. mdpi.comnih.gov Some natural compounds have been shown to inhibit the activity of such toxins. nih.gov However, there is currently no specific research demonstrating that this compound inhibits α-hemolysin or other essential microbial enzymes.

Neuropharmacological Mechanistic Insights of this compound (In Silico and Preclinical)

Recent in silico research has provided significant mechanistic insights into the potential neuropharmacological effects of this compound, particularly in the context of Alzheimer's disease. Computational studies have identified numerous potential molecular targets and pathways through which this compound may exert a protective effect.

The analysis predicted that this compound could interact with 79 distinct proteins implicated in Alzheimer's disease pathogenesis. Among these, five were identified as key hub targets due to their significant roles:

Peroxisome proliferator-activated receptor gamma (PPARG)

Mammalian target of rapamycin (mTOR)

Epidermal growth factor receptor (EGFR)

Estrogen receptor 1 (ESR1)

Mitogen-activated protein kinase 1 (MAPK1)

The investigation further highlighted that this compound likely modulates key transcription factors, including PPARG, Myocyte-specific enhancer factor 2B (MEF2B), and MYB proto-oncogene like 2 (MYBL2). researchgate.net The biological processes most significantly affected were predicted to be the "response to amyloid-beta," "protein autophosphorylation," and "dopamine metabolic process." nih.gov

Molecular docking simulations provided a detailed view of the interaction between this compound and PPARG, a critical regulator of inflammation and metabolism. The simulation revealed a strong binding affinity, with a calculated binding free energy presented in the table below. This strong interaction is stabilized by specific molecular bonds, including a Pi-anion interaction with the amino acid residue Asp441 and a Pi-alkyl interaction with Arg443. researchgate.net These findings suggest that this compound may act as a modulator of these key neuroinflammatory and metabolic pathways, though these computational predictions await validation through in vitro and in vivo experimental studies. nih.gov

Table 1: Predicted Key Molecular Targets of this compound in Alzheimer's Disease Pathogenesis

| Target Type | Key Targets Identified |

|---|---|

| Hub Proteins | PPARG, mTOR, EGFR, ESR1, MAPK1 |

| Transcription Factors | PPARG, MEF2B, MYBL2 |

| microRNAs | hsa-miR-128-3p, hsa-miR-124-3p, hsa-miR-16-5p, hsa-miR-335-5p |

Data sourced from an in silico analysis. nih.gov

Table 2: Molecular Docking Analysis of this compound with PPARG Target

| Parameter | Value |

|---|---|

| Binding Free Energy | -212.451 kJ/mol |

| Interacting Residues | Asp441 (Pi-anion interaction), Arg443 (Pi-alkyl interaction) |

Data from in silico molecular docking simulation. researchgate.net

Molecular Docking and Computational Studies for Neurodegenerative Targets of this compound

In-silico research has been employed to explore the therapeutic potential of this compound against neurodegenerative conditions such as Alzheimer's disease (AD). semanticscholar.org Computational analyses, including molecular docking and molecular dynamics simulations, have been used to identify and evaluate the interactions between this compound and key protein targets implicated in the pathogenesis of AD. researchgate.netnih.gov

One such study identified 79 potential protein targets of this compound that overlap with those involved in Alzheimer's disease. researchgate.net Among these, five were identified as significant hub targets due to their central role in AD pathology:

Peroxisome proliferator-activated receptor gamma (PPARG)

Mammalian target of rapamycin (mTOR)

Epidermal growth factor receptor (EGFR)

Estrogen receptor 1 (ESR1)

Mitogen-activated protein kinase 1 (MAPK1) researchgate.net

Molecular docking simulations were performed to assess the binding affinity of this compound to these targets. The results indicated strong binding interactions, with binding affinities ranging from -8.5 to -8.9 kcal/mol. researchgate.net The strongest affinity was observed with PPARG. researchgate.net The interaction between this compound and PPARG was characterized by a Pi-anion interaction with the amino acid residue Asp441 and a Pi-alkyl interaction with Arg443. researchgate.net Further analysis of the this compound-PPARG complex revealed a binding free energy of -212.451 kJmol⁻¹, underscoring the substantial and stable nature of this interaction. researchgate.net

These computational findings suggest that this compound may exert its neuroprotective effects by modulating multiple key targets involved in neurodegeneration. researchgate.net

Table 1: Molecular Docking of this compound with Neurodegenerative Hub Targets

| Hub Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| PPARG | -8.9 |

| mTOR | -8.8 |

| EGFR | -8.5 |

| ESR1 | -8.6 |

| MAPK1 | -8.5 |

Influence of this compound on Neuroinflammatory Pathways

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases, involving the activation of brain-resident immune cells like microglia and astrocytes. researchgate.net Computational studies have predicted that anti-inflammatory activity is one of the key biological mechanisms through which this compound may protect against Alzheimer's disease. researchgate.net

Analysis of the 79 shared protein targets between this compound and Alzheimer's disease revealed involvement in pathways related to inflammation. researchgate.net The predicted mechanisms of action for this compound include antioxidative stress and anti-inflammatory activities, which are crucial for maintaining membrane integrity and neuronal health. researchgate.net While direct in vitro or in vivo studies detailing the specific effects of this compound on neuroinflammatory pathways such as cytokine release or microglia activation are limited, these in-silico findings provide a strong basis for its potential role as a neuroinflammatory modulator. researchgate.net The compound's predicted ability to influence these pathways suggests it could mitigate the chronic inflammatory state associated with neurodegeneration. researchgate.netresearchgate.net

Modulation of Monoamine Oxidase Activity by this compound

Monoamine oxidases (MAOs) are enzymes crucial for the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. patsnap.comnih.gov There are two primary isoforms, MAO-A and MAO-B, which are significant targets in the treatment of depression and neurodegenerative disorders, particularly Parkinson's disease. patsnap.comnih.gov Inhibiting MAO enzymes increases the levels of these neurotransmitters in the brain. patsnap.comnih.gov

Computational analyses predict that this compound possesses MAO inhibitory activity. researchgate.net This prediction is listed among its potential mechanisms for combating Alzheimer's disease, alongside its antioxidative and anti-inflammatory properties. researchgate.net In the context of neurodegeneration, the inhibition of MAO-B is particularly relevant as this isoform is predominantly expressed in glial cells and its activity increases with age, contributing to dopamine depletion in the substantia nigra. By inhibiting MAO, this compound could potentially increase neurotransmitter availability and reduce the oxidative stress generated from the catalytic breakdown of monoamines, a process that produces hydrogen peroxide and other reactive species. patsnap.com

Aromatase Inhibition and Steroidogenesis Modulation Research Related to this compound and Analogues

Aromatase (CYP19A1) is a key enzyme in the steroidogenesis pathway, responsible for converting androgens into estrogens. nih.gov It is a significant therapeutic target, particularly in hormone-dependent cancers. nih.govresearchgate.net Research has explored the potential of flavonoids, including this compound, as modulators of steroidogenesis through the inhibition of enzymes like aromatase. nih.gov

Molecular docking studies have been conducted to screen this compound and related flavonoids against three critical enzymes in the steroidogenesis pathway: aromatase, 3β-hydroxysteroid dehydrogenase (3βHSD), and 17β-hydroxysteroid dehydrogenase (17βHSD). nih.gov The virtual screening indicated that flavanones, the structural class to which this compound belongs, generally show a high binding affinity for these enzymes. nih.gov

In the docking simulations with 3βHSD, the carbonyl and oxygen groups at the 4' position of this compound were observed forming hydrogen bonds with the amino acid residues Arg198 and Ser221, respectively. nih.gov The interaction with Ser221 is noteworthy as it is also involved in binding the enzyme's natural ligand, androstenediol. nih.gov These interactions suggest a competitive binding mechanism. nih.gov

The research also highlighted a key structure-activity relationship. A synthetic analogue of this compound, where the 4'-hydroxyl group was protected (blocked), exhibited consistently higher binding affinity to all three enzymes studied, with a particularly strong affinity for aromatase. nih.gov This suggests that modification of the hydroxyl group on the B-ring of the flavanone structure can enhance its potential as a steroidogenesis modulator. nih.gov

Table 2: Predicted Molecular Interactions of this compound with 3βHSD

| Functional Group of this compound | Interacting Amino Acid Residue in 3βHSD | Type of Interaction |

|---|---|---|

| Carbonyl Group | Arg198 | Hydrogen Bond |

| 4' Oxygen | Ser221 | Hydrogen Bond |

Pharmacological Profiling and Preclinical Evaluation Methodologies for Abyssinone I

In Vitro Cell-Based Assay Systems for Abyssinone I Bioactivity Assessment

Initial pharmacological profiling of this compound relies heavily on in vitro cell-based assays to screen for biological activity. These systems serve as a crucial first step in identifying potential therapeutic applications. A significant area of investigation has been its cytotoxic effects on cancer cell lines.

Notably, studies have utilized the human breast adenocarcinoma cell line, MCF-7, to evaluate the anti-proliferative properties of this compound. Research has demonstrated that while the compound exhibits negligible anti-oxidant activity, its cytotoxic capabilities are comparable to other related prenylated flavonoids. nih.gov In testing against the MCF-7 cell line, it was found that prenylated flavonoids generally showed better inhibitory activity than their non-prenylated counterparts. nih.gov These assays are fundamental in establishing a baseline for the compound's potential as an antineoplastic agent and guiding further preclinical development. nih.gov

Table 1: Summary of In Vitro Bioactivity of this compound

| Cell Line | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 | Cytotoxicity Assay | Inhibitory activity, comparable to other prenylated analogs | nih.gov |

In Vivo Animal Model Systems for Efficacy Studies of this compound (e.g., Murine Models)

While in silico and in vitro studies have highlighted the therapeutic potential of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's, the transition to in vivo animal models is a necessary next step for validation. researchgate.net Currently, specific efficacy studies of this compound using murine or other animal models are not extensively documented in publicly available research.

However, based on its predicted bioactivities, several murine models would be appropriate for future efficacy studies. For instance, to validate the in silico findings related to Alzheimer's disease, transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the formation of amyloid-beta plaques, would be highly relevant. researchgate.net In such a model, this compound could be evaluated for its ability to mitigate plaque formation, reduce neuroinflammation, and improve cognitive deficits. Similarly, for its cytotoxic properties, xenograft models, where human cancer cells (like MCF-7) are implanted into immunodeficient mice, would be the standard to assess its anti-tumor efficacy in a living system. The results from these future in vivo studies will be critical for confirming the therapeutic promise of this compound. researchgate.net

Computational Approaches for Drug-Likeness and Target Prediction for this compound (e.g., In Silico Docking)

Computational, or in silico, methods are integral to the modern pharmacological profiling of natural compounds like this compound. These approaches predict the compound's pharmacokinetic properties and potential molecular targets before extensive laboratory testing.

The drug-likeness of this compound has been assessed using platforms such as SwissADME, which evaluates physicochemical properties against established criteria like Lipinski's rule of five. researchgate.net Such analyses are crucial for predicting a compound's potential oral bioavailability and metabolic stability.

Furthermore, target prediction servers, including Swiss Target Prediction, have been employed to identify potential protein targets for this compound. researchgate.net A recent in silico study focusing on Alzheimer's disease (AD) identified 79 potential protein targets. researchgate.net To further investigate these interactions, molecular docking simulations were performed using tools like Autodock Vina. This study highlighted five key hub targets in AD pathogenesis: PPARG, mTOR, EGFR, ESR1, and MAPK1. researchgate.net The docking analysis revealed that this compound exhibits substantial binding affinity with these targets, particularly with Peroxisome proliferator-activated receptor gamma (PPARG). researchgate.net

Table 2: In Silico Molecular Docking Results for this compound with Key Alzheimer's Disease Targets

| Protein Target | Binding Free Energy (kJ/mol) | Significance in AD Pathogenesis | Reference |

|---|---|---|---|

| PPARG | -212.451 | Involved in neuroinflammation and amyloid-beta clearance | researchgate.net |

| mTOR | Data not specified | Regulates cell growth, proliferation, and survival; implicated in tau pathology | researchgate.net |

| EGFR | Data not specified | Its signaling pathways are linked to neuronal survival and death | researchgate.net |

| ESR1 | Data not specified | Estrogen receptor involved in neuroprotection | researchgate.net |

| MAPK1 | Data not specified | Key component of signaling pathways related to stress and inflammation | researchgate.net |

These computational predictions provide a strong foundation for subsequent experimental validation of this compound's mechanism of action. researchgate.net

Metabolic Pathway Investigations of this compound (e.g., Cytochrome P450 Interactions)

Investigating the metabolic fate of this compound is critical for understanding its pharmacokinetics. The Cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for Phase I metabolism of xenobiotics, including many flavonoids. nih.govmdpi.com These enzymes, located predominantly in the liver, catalyze reactions such as oxidation, reduction, and hydrolysis to make compounds more water-soluble for excretion. nih.gov The most significant CYP enzymes for drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.com

While general metabolic pathways for flavonoids are known, specific studies detailing the interaction of this compound with particular Cytochrome P450 isozymes are limited in current literature. An in silico analysis using PASS (Prediction of Activity Spectra for Substances) online tools predicted various biological and metabolic activities for this compound, including its potential interactions as a substrate, inducer, or inhibitor of metabolic enzymes. researchgate.net However, these are predictions that require experimental validation. Future in vitro studies using human liver microsomes or recombinant CYP enzymes are necessary to definitively identify the specific CYP isozymes responsible for metabolizing this compound and to determine its potential to cause drug-drug interactions through enzyme inhibition or induction.

Ligand-Protein Interaction Studies and Synergistic Research of this compound with Other Phytochemicals

Detailed ligand-protein interaction studies, primarily through computational molecular dynamics simulations, have begun to elucidate how this compound binds to its predicted targets at an atomic level. The in silico investigation into its potential effects against Alzheimer's disease revealed specific molecular interactions with key target proteins. researchgate.net For instance, the docking of this compound into the active site of PPARG showed high binding affinity. researchgate.net The stability of this interaction was further supported by the identification of specific bonds, including a Pi-anion interaction with the amino acid residue Asp441 and a Pi-alkyl interaction with Arg443. researchgate.net Such detailed interaction studies are vital for understanding the compound's mechanism of action and for guiding potential structural modifications to enhance efficacy.

Research into the synergistic effects of this compound with other phytochemicals is an area with significant therapeutic potential. Phytochemicals often exhibit enhanced biological activity when used in combination, a principle frequently applied in traditional medicine. researchgate.net However, specific studies investigating the synergistic interactions of this compound with other compounds are not yet prominent in the scientific literature. Given the compound's demonstrated cytotoxic and predicted neuroprotective activities, future research could explore its combination with other flavonoids or natural products to potentially enhance these effects, a strategy that could lead to more potent therapeutic interventions. nih.govresearchgate.net

Advanced Research Methodologies and Future Directions for Abyssinone I Research

Omics Technologies in Abyssinone I Research (e.g., Transcriptomics, Proteomics)

In an in-silico study evaluating this compound's potential in Alzheimer's disease, key pathways like the dopamine (B1211576) metabolic process and regulation of neurotransmitter levels were highlighted. This study also identified core miRNAs (hsa-miR-128-3p, hsa-miR-124-3p, hsa-miR-16-5p, and hsa-miR-335-5p) and transcription factors (PPARG, MEF2B, MYBL2) linked with this compound's effects, suggesting the utility of transcriptomic and miRNA profiling to validate these computational findings. researchgate.net

Advanced Spectroscopic and Analytical Techniques in this compound Mechanistic Studies

Advanced spectroscopic and analytical techniques are fundamental for the structural elucidation and mechanistic studies of this compound and its derivatives. High-resolution electrospray ionization-mass spectrometry (HR-ESI-MS), one- and two-dimensional (1D/2D) Nuclear Magnetic Resonance (NMR) spectroscopic analyses, and single crystal X-ray diffraction analysis have been employed to determine the molecular structures of this compound and related compounds. researchgate.netnih.govacademicjournals.orgpsu.edu These techniques are essential for confirming the identity of isolated compounds and for understanding the precise atomic arrangements that dictate their biological activity. For example, NMR and mass spectrometry were used to determine the structure of Abyssinone-v, a related compound, in anti-malarial research. academicjournals.orgafricaresearchconnects.com

Development of Novel this compound Derivatives and Analogues for Enhanced Bioactivity

The development of novel this compound derivatives and analogues is a promising avenue for enhancing its bioactivity and therapeutic potential. The synthesis of this compound and its analogues has been described, often involving condensation reactions and cyclization. researchgate.net Studies have shown that the presence of a 3'-prenyl group can influence radical scavenging activity, and prenylated chalcones and flavanones can exhibit better inhibitory activity than their non-prenylated counterparts. researchgate.net

Research on related abyssinones, such as Abyssinone II, demonstrates that structural modifications can significantly impact activity. For instance, methylation of the 4'-hydroxyl group of Abyssinone II led to a substantial increase in aromatase inhibitory activity, and further methylation of the 7-hydroxyl group and removal of the prenyl side chain also contributed to enhanced activity. acs.orgnih.gov This highlights the importance of structure-activity relationship (SAR) studies in designing more potent this compound analogues.

Elucidation of Unexplored Biological Targets and Pathways for this compound Action

The elucidation of unexplored biological targets and pathways is critical for fully understanding this compound's mechanism of action. An in-silico study on this compound and Alzheimer's disease identified 79 potential protein targets, with five hub targets highlighted: PPARG, mTOR, EGFR, ESR1, and MAPK1. researchgate.net These hub targets are also linked with AD pathogenesis, suggesting new avenues for investigation. Key pathways identified include the amyloid-beta response, protein autophosphorylation, and dopamine metabolism. researchgate.net

Abyssinones, including this compound and II, have been shown to induce apoptosis through the mitochondrial pathway by upregulating p53 and Bax, and downregulating Bcl-2, leading to the activation of caspase-3. nih.govresearchgate.net They also decrease the expression of cell proliferation markers like PCNA and cyclin D1, indicating anti-proliferative activity. researchgate.net Furthermore, this compound has been computationally investigated as a potential inhibitor for KRAS G12C and G12D receptors, suggesting its role in cancer pathways. ingentaconnect.comnih.govscribd.com

Strategies for Improving Bioavailability and Pharmacokinetic Profiles of this compound in Preclinical Settings

Improving the bioavailability and pharmacokinetic profiles of this compound is essential for its successful translation into therapeutic applications. One in-silico study indicated that this compound has low bioavailability and may interact with other drugs, underscoring the need for strategies to enhance its pharmacokinetic properties. researchgate.net While specific strategies for this compound were not detailed, general approaches for improving bioavailability of natural compounds often include formulation modifications (e.g., nanoparticles, liposomes), prodrug development, and structural modifications to improve solubility and permeability without compromising activity.

Integration of Computational and Experimental Approaches for this compound-Based Drug Discovery

The integration of computational and experimental approaches is a powerful strategy for this compound-based drug discovery. In-silico studies, including molecular docking and molecular dynamics simulations, have been extensively used to predict this compound's interactions with various biological targets. researchgate.netingentaconnect.comnih.govscribd.comresearchgate.netnih.govjournal-jps.comnih.govcitedrive.com For example, this compound showed good docking scores against KRAS G12C and G12D receptors, and its binding affinity with PPARG was highlighted. researchgate.netingentaconnect.comscribd.com Molecular dynamics simulations confirm stable interactions between this compound and target proteins. researchgate.netingentaconnect.comnih.govscribd.comcitedrive.com

Computational tools like Swiss Target Predictor, GeneCard, GeneMania, Metascape, SwissADME, Cytoscape, Panther classification system, MIENTURNET, WebGestalt, PASS online, and AutoDock Vina have been employed in studies involving this compound to evaluate its molecular processes and predict its biological activities and drug-likeness. researchgate.netresearchgate.netnih.gov These computational predictions provide a foundation for subsequent in vitro and in vivo experimental validation, accelerating the drug discovery process. researchgate.net

Perspectives on this compound as a Research Probe in Chemical Biology

This compound holds significant promise as a research probe in chemical biology due to its diverse biological activities and its structural characteristics as a prenylated flavanone (B1672756). researchgate.netresearchgate.netnih.govnih.gov Its ability to modulate various cellular pathways and interact with multiple targets, as suggested by in-silico studies (e.g., PPARG, mTOR, EGFR, ESR1, MAPK1, and involvement in apoptosis and anti-proliferative activities), makes it a valuable tool for dissecting complex biological processes. researchgate.netnih.govresearchgate.net The availability of synthetic routes for this compound and its analogues facilitates the generation of structural variants for detailed structure-activity relationship studies, enabling the identification of key pharmacophores. researchgate.netacs.orgnih.gov Its application as a probe can help in understanding the roles of specific proteins and pathways in diseases like Alzheimer's and various cancers, offering insights into disease mechanisms and potential therapeutic interventions. researchgate.netnih.govacs.orgnih.gov

Q & A

Q. What are the established methods for isolating and synthesizing Abyssinone I, and what are their limitations?

this compound is primarily isolated from Erythrina abyssinica and related species. Synthetic routes, such as the 2010 total synthesis by Zhao et al., involve multi-step processes including C-prenylation, selective hydroxyl protection, aldol condensation, and catalytic cyclization, achieving a 25% overall yield . Key limitations include low scalability due to complex stereochemistry and the need for specialized reagents. For reproducibility, researchers must optimize reaction conditions (e.g., solvent systems, catalysts) and validate purity via NMR and HPLC .

Q. What preliminary biological activities of this compound have been validated experimentally?

In vitro studies demonstrate this compound's antioxidant and cytotoxic properties, particularly in cervical cancer cells via mitochondrial apoptosis pathways (e.g., caspase-3 activation). However, these findings are limited to cell lines (e.g., HeLa), and dose-response relationships remain poorly characterized. Researchers should prioritize dose-ranging studies and compare results across multiple cell models to confirm specificity .

Q. How is this compound integrated into biomedical knowledge graphs for drug discovery?

this compound is cross-referenced in databases like ChEBI (CHEBI:2367) and ChEMBL (CHEMBL455626), enabling pathway analysis and target prediction. To leverage these tools, researchers should use platforms like SwissTargetPrediction to map its polypharmacology and validate predictions with molecular docking or SPR assays .

Advanced Research Questions

Q. How can computational and experimental data on this compound’s anti-Alzheimer’s activity be reconciled?

Computational studies (e.g., network pharmacology) identify PPARG, mTOR, and MAPK1 as hub targets in Alzheimer’s pathways . However, these predictions lack empirical validation. To resolve discrepancies, researchers should:

Q. What strategies address the metabolic instability of this compound in preclinical models?

Cytochrome P450 enzymes (e.g., CYP3A4) metabolize this compound, reducing bioavailability. Solutions include:

Q. How do contradictory reports on this compound’s cytotoxicity inform experimental design?

While some studies report IC₅₀ values <10 µM in cancer cells, others show weak activity. To clarify:

Q. What multi-omics approaches elucidate this compound’s polypharmacology?

Integrate transcriptomics (RNA-seq), phosphoproteomics, and metabolomics to map:

- Downstream signaling nodes (e.g., mTORC1/2 complexes).

- Synergistic interactions with existing therapeutics (e.g., EGFR inhibitors).

- Epigenetic modulation (e.g., histone acetylation) in disease models .

Methodological Considerations

- Data Reproducibility : Always report synthesis yields, purity metrics, and cell culture conditions. Use PubChem’s BioAssay database to cross-reference activity data .

- Computational Validation : Combine molecular dynamics simulations with SPR or ITC to validate binding affinities .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and include power analyses to justify sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.